![molecular formula C25H22N2O6S B3008564 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine CAS No. 895649-98-6](/img/structure/B3008564.png)

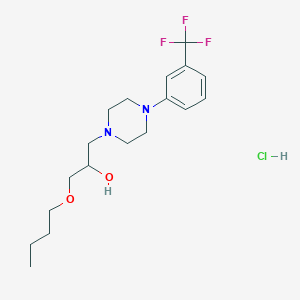

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

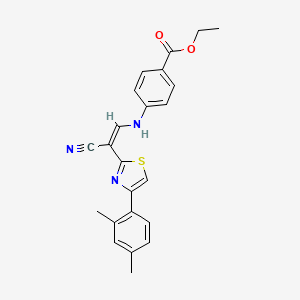

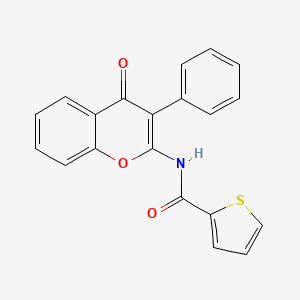

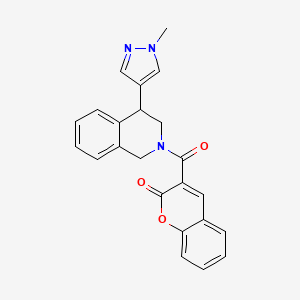

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was achieved through the condensation of 1,4-benzodioxan-6-amine and 4-bromobenzaldehyde . Similarly, the synthesis of 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines involved designing and synthesizing compounds with various functional groups to evaluate their biological activities . These methods suggest that the synthesis of the compound would likely involve careful selection of starting materials and reaction conditions to introduce the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as single crystal X-ray diffraction, which provides detailed information about the 3D molecular structure and intermolecular interactions . NMR spectroscopy is another technique used to study the structure, tautomerism, (Z, E)-isomerism, and conformation of similar compounds . These techniques would be essential in determining the precise molecular structure of "N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine".

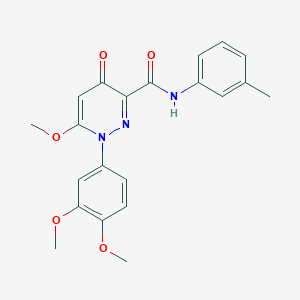

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of their biological activities. For example, the bromobenzylidene derivative was evaluated for its ability to inhibit sPLA2, an enzyme involved in the inflammatory response . The diphenyl-dihydrobenzoquinolin-8-amines were assessed for their topoisomerase IIα inhibitory activity, which is crucial for their anticancer properties . These studies indicate that the compound may also interact with biological targets through specific chemical reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the exact compound are not provided, related compounds have been characterized using various spectral techniques, which likely include NMR, IR, and mass spectrometry . These techniques help determine properties such as solubility, stability, and purity, which are critical for understanding the compound's behavior in biological systems and its potential as a pharmacological agent.

Wissenschaftliche Forschungsanwendungen

Quinoline Derivatives and Biological Activities

Quinoline and its derivatives, including quinoxalines and quinazolines, are significant due to their wide range of biological activities. These compounds are known for their applications in pharmaceuticals, acting as catalyst ligands, and their potential in antitumoral properties. Quinoline derivatives are synthesized through various methods, such as condensing ortho-diamines with 1,2-diketones or via reduction of amino acids. The structural flexibility of these compounds allows for the development of numerous analogs with potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities (Pareek & Kishor, 2015).

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6S/c1-30-21-13-18-19(14-22(21)31-2)26-15-24(34(28,29)17-6-4-3-5-7-17)25(18)27-16-8-9-20-23(12-16)33-11-10-32-20/h3-9,12-15H,10-11H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMONUHDTWKUTJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)NC4=CC5=C(C=C4)OCCO5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3008481.png)

![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine](/img/structure/B3008482.png)

![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)

![1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3008498.png)

![N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3008501.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B3008504.png)